N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-18(15-8-9-16(26-15)22(24)25)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-14(13)21-17/h1-10H,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVLNVMXMXDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological effects.
Biochemical Pathways
Imidazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.
Biochemical Analysis
Biochemical Properties
The benzimidazole moiety in N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that combines benzimidazole and nitrofuran moieties. The general synthetic route has been documented in various studies, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.
General Reaction Scheme
- Formation of Benzimidazole Derivative : Reacting substituted aromatic aldehydes with 1,2-phenylenediamine.
- Nitrofuran Introduction : Incorporating 5-nitrofuran-2-carboxylic acid through acylation.
- Purification : Employing recrystallization techniques to obtain the final product.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial strains, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 15.625 - 62.5 μM |
| Enterococcus spp. | 62.5 - 125 μM |
| E. coli | 32 mg/mL |
The compound's mechanism of action primarily involves the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effective inhibition of cell proliferation in breast cancer models, suggesting potential as chemotherapeutic agents.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10.5 |
| HeLa | 12.8 |
The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound significantly outperformed traditional antibiotics like ciprofloxacin against biofilms formed by MRSA .
Study on Anticancer Properties
Another study focused on the anticancer properties of similar compounds, revealing that they could effectively inhibit cell growth in vitro and induce apoptosis in cancer cells through mitochondrial pathways .
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide has demonstrated promising anticancer properties. The compound interacts with various molecular targets involved in cancer cell proliferation and apoptosis. Studies indicate that it may inhibit the activity of certain kinases and induce cell cycle arrest in cancer cells.
Case Studies:
- Study A: A recent study evaluated the efficacy of this compound against several cancer cell lines, including breast and lung cancer. Results showed an IC50 value below 10 µM, indicating potent antiproliferative effects .
- Study B: Another investigation focused on the structural modifications of related compounds, which enhanced their binding affinity to target proteins involved in tumor growth. The introduction of nitro groups was found to significantly increase anticancer activity .
Antimicrobial Properties
Broad-Spectrum Activity:
The compound exhibits broad-spectrum antimicrobial activity against various pathogens, including multidrug-resistant strains. Research has highlighted its effectiveness against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria.
Mechanism:
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes. This dual action makes it a potential candidate for developing new antibiotics.
Case Studies:
- Study C: In vitro studies demonstrated that this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Study D: Another study indicated that this compound could be effective against vancomycin-resistant Enterococcus (VRE), suggesting its potential in treating infections caused by resistant strains .
Neurological Applications
Potential Neuroprotective Effects:
Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Mechanism:
The compound's ability to modulate sigma receptors has been identified as a key factor in its neuroprotective effects. Sigma receptors are implicated in various neurological disorders, and targeting them may help alleviate symptoms associated with conditions like Alzheimer's disease and Parkinson's disease.
Case Studies:
- Study E: Research has shown that compounds with similar structures exhibit significant binding affinity to sigma receptors, which are crucial for neuroprotection .
- Study F: Animal model studies demonstrated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key parameters of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide with two analogs from the literature:
Structural and Functional Insights:
Benzimidazole vs. This could improve binding affinity in biological targets, such as fungal enzymes . Compound 3’s pyridinylethyl group introduces basicity and hydrogen-bonding capacity, which may explain its higher synthetic yield (30%) compared to Compound 2 (7%) .
Impact of Nitrofuran Positioning: All three compounds retain the 5-nitrofuran-2-carboxamide backbone, a redox-active motif known for generating reactive oxygen species (ROS) under enzymatic reduction. However, steric hindrance from the benzimidazole-phenyl group in the target compound may alter its metabolic activation compared to Compounds 2 and 3 .
Thermal Stability :
- The significantly lower melting point of Compound 3 (52–54°C) suggests reduced crystallinity compared to Compound 2 (144–148°C), likely due to the flexible pyridinylethyl chain. The target compound’s melting point is unreported but expected to be higher due to rigid aromatic stacking .
Q & A
Q. What are the key synthetic methodologies for synthesizing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide?
- Methodological Answer : The compound is typically synthesized through multi-step protocols involving: (i) Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions . (ii) Introduction of the nitrofuran moiety via coupling reactions, such as carboxamide formation using 5-nitrofuran-2-carboxylic acid derivatives. Copper-catalyzed three-component reactions (e.g., with sulfonyl azides and terminal alkynes) have been employed for analogous structures to ensure regioselectivity . (iii) Purification via column chromatography and structural validation using NMR, IR, and elemental analysis .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm aromatic proton environments and carboxamide linkage. For example, the nitrofuran carbonyl signal appears at ~165–170 ppm in C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (amide I band, ~1650–1680 cm) and nitro groups (~1520 cm) are critical markers .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and O percentages to confirm purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzimidazole or nitrofuran) affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Substituent Variation : Replacing the phenyl ring with methylene groups or introducing electron-withdrawing groups (e.g., nitro, fluoro) on benzimidazole enhances antimicrobial activity by improving membrane permeability .
- Heterocycle Replacement : Substituting nitrofuran with thiazolidinone or triazole moieties alters binding affinity to microbial targets (e.g., fungal CYP51) .
- Bioactivity Assays : Minimum inhibitory concentration (MIC) tests against Candida spp. and Aspergillus spp. are used to quantify efficacy .
Q. What computational strategies are employed to predict reactivity or target binding?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic/electrophilic sites on the nitrofuran and benzimidazole moieties .
- Molecular Docking : Simulates interactions with biological targets (e.g., fungal lanosterol demethylase). Docking scores correlate with experimental MIC values .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to optimize lead compounds .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like inoculum size, growth media, and incubation time to ensure reproducibility .
- Structural Reanalysis : Verify compound purity and stereochemistry via X-ray crystallography or HPLC if unexpected results arise .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What strategies optimize catalytic efficiency in copper-mediated coupling reactions for this compound?
- Methodological Answer :
- Catalyst Screening : CuI vs. CuBr affects yield in three-component reactions; CuI typically offers higher turnover .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., imine formation) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
